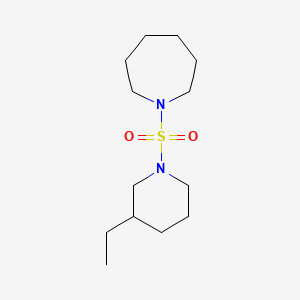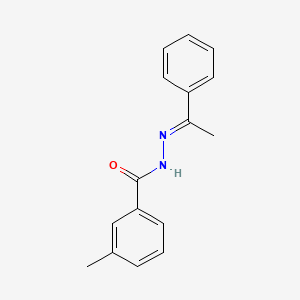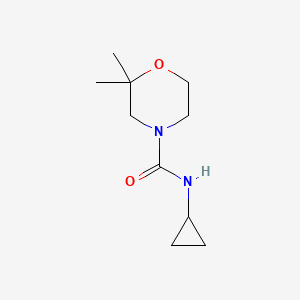
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as FTPM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. FTPM is a synthetic compound that has been studied for its ability to interact with different biological targets, making it a versatile tool for drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to act by modulating the activity of different biological targets. For example, Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to interact with receptors such as the sigma-1 receptor, which is involved in pain and anxiety.
Biochemical and Physiological Effects
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have several biochemical and physiological effects in different experimental systems. For example, it has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in lab experiments is its versatility as a tool for drug discovery and development. It can interact with different biological targets, making it useful for studying different disease pathways. However, one of the limitations of using Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is its synthetic nature, which may limit its applicability in certain experimental systems.
Direcciones Futuras
There are several future directions for research on Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One area of interest is its potential applications in cancer research, where it has shown promise as a potential anticancer agent. Another area of interest is its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects in animal models. Additionally, further studies are needed to fully understand the mechanism of action of Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone and its potential applications in different disease pathways.
Métodos De Síntesis
The synthesis of Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been described in several scientific publications. One of the most commonly used methods involves the reaction of furan-3-carboxaldehyde with 2-thiophen-3-ylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an acid to obtain Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in high yield and purity.
Aplicaciones Científicas De Investigación
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to interact with several biological targets, including enzymes and receptors, making it a promising candidate for drug discovery and development. Some of the areas where Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied include cancer research, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(10-3-6-16-8-10)14-5-1-2-12(14)11-4-7-17-9-11/h3-4,6-9,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZHPVKPKKPBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)


![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
